molecular formula C6H6N2O4S B092210 3-Nitrobenzenesulfonamide CAS No. 121-52-8

3-Nitrobenzenesulfonamide

Cat. No. B092210
CAS RN: 121-52-8
M. Wt: 202.19 g/mol
InChI Key: TXTQURPQLVHJRE-UHFFFAOYSA-N
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Patent
US08507498B2

Procedure details

3-Nitro-benzenesulfonyl chloride (2.0 g, 9.0 mmol) was dissolved in acetonitrile (20 mL). To this solution was added concentrated aqueous ammonia (20 mL) saturated with ammonium carbonate and the reaction mixture was vigorously stirred for 1 h at room temperature. Then acetonitrile was removed under reduced pressure and the residue diluted with cold water (30 mL) leading to a precipitate formation. The precipitate was filtered out and washed with water (2×15 mL), ether and dried. Yield of 3-nitro-benzenesulfonamide 1.46 g (80%). Beige powder.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([S:10](Cl)(=[O:12])=[O:11])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].[NH3:14].C(=O)([O-])[O-].[NH4+].[NH4+]>C(#N)C>[N+:1]([C:4]1[CH:5]=[C:6]([S:10]([NH2:14])(=[O:12])=[O:11])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was vigorously stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then acetonitrile was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue diluted with cold water (30 mL)
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered out
WASH
Type
WASH
Details
washed with water (2×15 mL), ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.